8-Bromo-5-chloro-1,6-naphthyridine
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Overview
Description
8-Bromo-5-chloro-1,6-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2. It has a molecular weight of 243.49 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including 8-Bromo-5-chloro-1,6-naphthyridine, has been a subject of interest in the field of synthetic and medicinal chemistry . The synthesis methods used for these compounds often start from a preformed pyridine or pyridone ring .Molecular Structure Analysis
The molecular structure of 8-Bromo-5-chloro-1,6-naphthyridine is characterized by the fusion of two pyridine rings through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The reactivity of 1,6-naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes has been studied .Physical And Chemical Properties Analysis
8-Bromo-5-chloro-1,6-naphthyridine is a powder with a melting point of 127-128 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Reactivity and Synthesis Techniques
8-Bromo-5-chloro-1,6-naphthyridine is involved in various chemical reactions, showcasing its potential as a building block in organic synthesis. For example, the reaction of 3-bromo(chloro)- and 4-bromo(chloro)-1,8-naphthyridine with potassium amide in liquid ammonia produces 3,4-didehydro-1,8-naphthyridine, indicating the compound's reactivity towards the formation of didehydro compounds. This reactivity is used to understand the mechanisms of nucleophilic substitution and addition-elimination processes in naphthyridines (Plas, Woźniak, & Veldhuizen, 2010). Furthermore, the differences in reactivity of halogens positioned on the naphthyridine ring have been explored, providing insights into the synthesis of various naphthyridine derivatives (Czuba & Woźniak, 2010).
Biological Applications and Ligand Development
The structural features of 8-Bromo-5-chloro-1,6-naphthyridine derivatives have been exploited in the development of ligands for metal complexes. The synthesis of bidentate and tridentate ligands using 1,5-naphthyridine, for example, has led to the creation of novel Ru(II) complexes, illustrating the compound's utility in coordination chemistry and potential applications in catalysis and molecular electronics (Singh & Thummel, 2009).
Antimicrobial Properties
Research into the antimicrobial properties of naphthyridine sulfonamides, including derivatives of 8-Bromo-5-chloro-1,6-naphthyridine, has shown potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This suggests a role for naphthyridine derivatives in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Safety And Hazards
Future Directions
The future directions for the study of 8-Bromo-5-chloro-1,6-naphthyridine and other 1,6-naphthyridines are likely to involve further exploration of their synthesis, reactivity, and applications. These compounds have a wide range of biological applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Therefore, they are likely to continue to be a focus of research in the field of medicinal chemistry.
properties
IUPAC Name |
8-bromo-5-chloro-1,6-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJYLYMBZVFAEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2Cl)Br)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582253 |
Source
|
Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-chloro-1,6-naphthyridine | |
CAS RN |
909649-12-3 |
Source
|
Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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